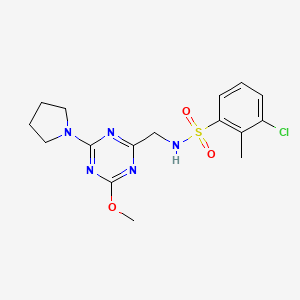
3-chloro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H20ClN5O3S and its molecular weight is 397.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicidal Applications and Photodegradation
The compound is related to herbicidal applications, with research exploring new intermediates for herbicidal sulfonylureas, focusing on selective post-emergence herbicides in crops like cotton and wheat. These studies detail the preparation of new fluoromethyl-triazines and their effectiveness as selective herbicides, highlighting the importance of combining certain moieties for wheat selectivity and the broad field tests in agricultural applications (Hamprecht et al., 1999). Furthermore, the photodegradation of herbicide triasulfuron, which shares structural similarities with the compound of interest, was investigated, showing degradation in aqueous solutions under UV irradiation and forming various photoproducts, offering insights into environmental breakdown mechanisms (Pusino et al., 1999).
Soil Transport Studies
Research into the transport characteristics of chlorsulfuron through soil columns helps understand the mobility of similar compounds in agricultural soils. This is crucial for predicting the environmental behavior and potential impact of such herbicides on non-target areas (Veeh et al., 1994).
Corrosion Inhibition
Studies on the corrosion inhibition properties of piperidine derivatives on iron corrosion offer insights into the potential applications of similar structures in protecting metals from corrosion, underlining the relevance in industrial applications (Kaya et al., 2016).
Encapsulation and Organometallic Complexes
Research has explored the encapsulation of aromatic molecules within hexanuclear arene ruthenium cages, indicating the use of similar compounds in creating organometallic carceplex prisms with potential applications in catalysis, drug delivery, and materials science (Mattsson et al., 2008).
Synthesis and Structural Characterization
The synthesis and structural characterization of various derivatives of sulfonylureas and sulfonamides, including CCR5 antagonists for potential use in HIV-1 infection prevention, highlight the versatility of such compounds in drug development (Cheng De-ju, 2015). Moreover, studies on novel peripherally octa-substituted metallophthalocyanines demonstrate the application in synthesizing compounds with unique electrochemical and spectroelectrochemical properties for potential use in sensing, electronic devices, and photodynamic therapy (Kantekin et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds have been reported to targetacetylcholinesterase (AChE) . AChE is a crucial enzyme involved in neurotransmission, specifically in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
Based on the structure and the known targets of similar compounds, it can be inferred that this compound may act as aninhibitor of AChE . Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission.
Pharmacokinetics
A similar compound has been reported to have satisfactory drug-like characteristics and adme properties .
Eigenschaften
IUPAC Name |
3-chloro-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O3S/c1-11-12(17)6-5-7-13(11)26(23,24)18-10-14-19-15(21-16(20-14)25-2)22-8-3-4-9-22/h5-7,18H,3-4,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQANEVKNSRCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(pyrrolidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2895408.png)
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2895412.png)
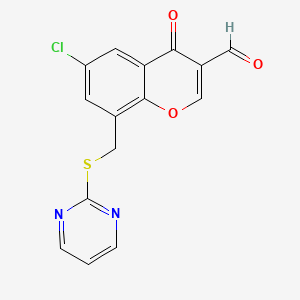
![N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2895417.png)

![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2895420.png)
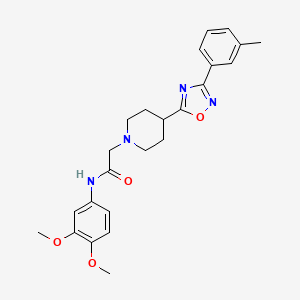
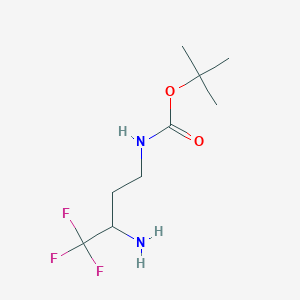
![2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2895426.png)
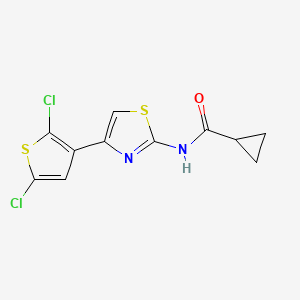
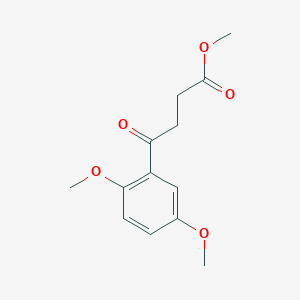
![Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2895429.png)

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide](/img/structure/B2895431.png)
